

# Introduction: The Imperative for Unambiguous Characterization

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## Compound of Interest

Compound Name: *4-Chloro-2-fluoro-3-methoxypyridine*

Cat. No.: *B14049887*

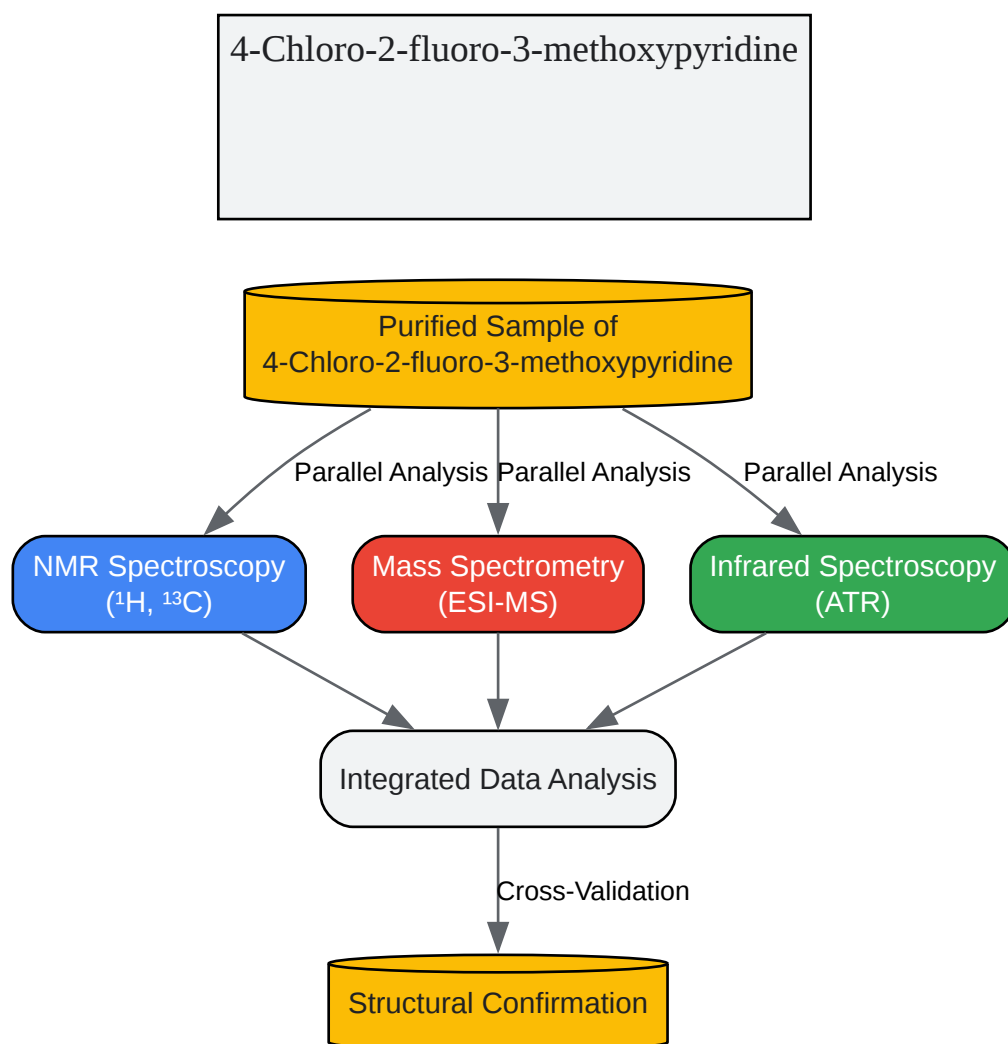
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For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic scaffolds is a foundational requirement for advancing a chemical entity through the discovery pipeline. Substituted pyridines are a cornerstone of modern medicinal chemistry, and their biological activity is exquisitely sensitive to the specific arrangement of functional groups on the aromatic ring.[1][2] **4-Chloro-2-fluoro-3-methoxypyridine** is one such scaffold, where the interplay of halo, fluoro, and methoxy substituents creates a unique electronic and steric profile.

The synthesis of such a molecule can potentially yield various isomers. Therefore, a multifaceted spectroscopic approach is not merely procedural but essential for the unequivocal verification of its structure.[3] This guide provides a comprehensive framework for the spectroscopic characterization of **4-Chloro-2-fluoro-3-methoxypyridine**, grounded in established principles and field-proven insights. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining not just the data but the scientific rationale behind the observed signals.

## Molecular Structure and Analytical Workflow

The first step in any characterization is understanding the molecule's connectivity. The structure, shown below, dictates the expected spectroscopic output. Our analytical workflow is designed to probe this structure from multiple angles, ensuring a self-validating and robust conclusion.



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Caption: General workflow for spectroscopic synthesis and analysis. [4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Chloro-2-fluoro-3-methoxypyridine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical, complementary information.

## Experimental Protocol: NMR

A robust and reproducible protocol is the bedrock of high-quality data.

- **Sample Preparation:** Dissolve approximately 10-15 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Ensure the sample is fully dissolved and free of particulate matter.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.
- **<sup>1</sup>H NMR Acquisition:**
  - **Scans:** Acquire 16-32 scans to achieve a good signal-to-noise ratio.
  - **Pulse Angle:** Use a standard 30° pulse width.
  - **Relaxation Delay:** A 1-2 second relaxation delay is typically sufficient. [3]4. **<sup>13</sup>C NMR Acquisition:**
    - **Scans:** Due to the low natural abundance of <sup>13</sup>C, acquire 1024 or more scans.
    - **Technique:** Employ proton broadband decoupling to produce a spectrum of singlets, simplifying interpretation. [5] \* **Relaxation Delay:** Use a longer delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments. [3]

## <sup>1</sup>H NMR Analysis: Decoding Proton Environments

The pyridine ring has two protons. Their chemical shifts and multiplicities are dictated by the electronic effects of the substituents.

- **Causality:** The fluorine at C2 and the chlorine at C4 are electron-withdrawing, deshielding the adjacent protons and shifting them downfield. The methoxy group at C3 is electron-donating through resonance, which will slightly shield the ring protons. The nitrogen atom itself is strongly electron-withdrawing.

Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-5	~7.2 - 7.4	Doublet (d)	~5-6 Hz	<b>Coupled to H-6. Deshielded by adjacent Cl.</b>
H-6	~8.0 - 8.2	Doublet of doublets (dd)	~5-6 Hz (H-H), ~2-3 Hz (H-F)	Coupled to H-5 and a long-range coupling to F at C2. Strongly deshielded by the adjacent ring nitrogen.

| -OCH<sub>3</sub> | ~3.9 - 4.1 | Singlet (s) | N/A | Characteristic shift for a methoxy group on an aromatic ring. |

## <sup>13</sup>C NMR Analysis: Probing the Carbon Skeleton

The proton-decoupled <sup>13</sup>C NMR spectrum will show six distinct signals, one for each carbon atom. The chemical shifts are highly sensitive to the electronic environment and direct coupling with fluorine.

- Causality (Chemical Shift): Carbons directly attached to electronegative atoms (N, F, Cl, O) will be significantly deshielded (shifted downfield). The C2 carbon, bonded to both nitrogen and fluorine, will be the most downfield of the ring carbons.
- Causality (C-F Coupling): The key diagnostic feature is carbon-fluorine coupling. The fluorine atom (spin I=1/2) will couple with carbon atoms, splitting their signals into doublets. The magnitude of the coupling constant (<sup>1</sup>JCF, <sup>2</sup>JCF, etc.) is highly predictable and confirms the spatial relationship between the carbon and fluorine atoms. [6] Predicted <sup>13</sup>C NMR Data (101 MHz, CDCl<sub>3</sub>)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity (C-F Coupling)	Coupling Constant (JCF, Hz)	Rationale
C-2	~155 - 160	Doublet (d)	~230-250 ( $^1J_{CF}$ )	<b>Directly bonded to F and N; large one-bond coupling.</b>
C-3	~140 - 145	Doublet (d)	~10-15 ( $^2J_{CF}$ )	Bonded to OMe and adjacent to F; smaller two-bond coupling.
C-4	~130 - 135	Doublet (d)	~20-25 ( $^2J_{CF}$ )	Bonded to Cl and adjacent to F; two-bond coupling.
C-5	~120 - 125	Singlet or small doublet	<5 ( $^3J_{CF}$ )	Three-bond coupling to F may be observed.
C-6	~148 - 152	Singlet or small doublet	<5 ( $^4J_{CF}$ )	Adjacent to ring nitrogen. Four-bond coupling to F is unlikely to be resolved.

| -OCH<sub>3</sub> | ~55 - 60 | Singlet (s) | N/A | Typical shift for a methoxy carbon. |

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a crucial check for the molecular formula.

## Experimental Protocol: MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
- **Acquisition Mode:** Acquire the spectrum in positive ion mode (ESI+). The pyridine nitrogen is basic and will readily accept a proton to form the  $[M+H]^+$  ion.

## Data Interpretation: Molecular Weight and Isotopic Pattern

- **Molecular Formula:** C<sub>6</sub>H<sub>5</sub>ClFNO
  - **Monoisotopic Mass:** 161.0044 Da
  - **Causality (Isotopic Pattern):** The most definitive feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: <sup>35</sup>Cl (~75.8% abundance) and <sup>37</sup>Cl (~24.2% abundance). This results in two molecular ion peaks: the M+ peak (containing <sup>35</sup>Cl) and the M+2 peak (containing <sup>37</sup>Cl). The intensity ratio of these peaks will be approximately 3:1, which is a hallmark of a molecule containing a single chlorine atom. [7]
- Predicted Mass Spectrometry Data (ESI+)

Ion	Calculated m/z	Expected Relative Intensity	Description
$[M+H]^+$ ( <sup>35</sup> Cl)	162.0122	100%	Molecular ion with the most abundant chlorine isotope, plus a proton.

|  $[M+H]^+$  (<sup>37</sup>Cl) | 164.0093 | ~32% | Molecular ion with the heavier chlorine isotope, plus a proton. |

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a unique "fingerprint" of the molecule.

### Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a modern, convenient method for solid or liquid samples.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition: Co-add 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$  to obtain a high-quality spectrum. [3]

### Data Interpretation: Key Functional Group Vibrations

- Causality: The energy of a bond vibration (and thus its wavenumber in the IR spectrum) is determined by the masses of the bonded atoms and the strength of the bond. Specific functional groups have characteristic absorption bands. [8] Predicted Infrared (IR) Data

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Rationale
~3100 - 3000	C-H stretch (aromatic)	Characteristic for C-H bonds on the pyridine ring.
~2950 - 2850	C-H stretch (aliphatic)	From the methyl group of the methoxy substituent.
~1600 - 1450	C=C and C=N stretches	Multiple bands characteristic of the pyridine ring system. [9]
~1250 - 1200	C-O stretch (asymmetric)	Aryl-alkyl ether C-O stretching vibration.
~1100 - 1000	C-F stretch	Strong absorption typical for an aryl-fluoride bond.

| ~850 - 750 | C-Cl stretch | Characteristic stretching vibration for an aryl-chloride. |

## Conclusion: An Integrated Approach to Certainty

The structural elucidation of **4-Chloro-2-fluoro-3-methoxypyridine** is achieved not by a single piece of data but by the powerful synergy of multiple spectroscopic techniques. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra define the precise connectivity and spatial relationships of the atoms, with C-F coupling serving as an unambiguous reporter. Mass spectrometry confirms the molecular formula and the presence of a single chlorine atom through its distinct isotopic pattern. Finally, IR spectroscopy verifies the presence of all key functional groups. Together, these datasets form a self-validating system that provides researchers with the highest degree of confidence in the structure and purity of this important chemical scaffold.

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